molecular formula C19H22FN7OS B10836819 (S)-5-amino-N-(5-(3-aminopiperidin-1-yl)-1-methyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)thiazole-4-carboxamide

(S)-5-amino-N-(5-(3-aminopiperidin-1-yl)-1-methyl-1H-pyrazol-4-yl)-2-(2-fluorophenyl)thiazole-4-carboxamide

Cat. No.: B10836819
M. Wt: 415.5 g/mol
InChI Key: OEPCHHARAQRIEP-NSHDSACASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazol-4-yl-heterocyclyl-carboxamide compounds typically involves the reaction of pyrazole derivatives with heterocyclic amines under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as column chromatography and recrystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound “US8669361, 107” has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of serine/threonine-protein kinase pim-1, pim-2, and pim-3. These kinases are involved in promoting cell survival and proliferation. By inhibiting these enzymes, the compound induces apoptosis and cell cycle arrest in cancer cells. The molecular targets include the ATP-binding sites of the kinases, and the pathways involved are those regulating cell survival and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “US8669361, 107” lies in its high specificity and potency against pim kinases, making it a valuable compound in cancer research. Its ability to induce apoptosis and cell cycle arrest specifically in cancer cells highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C19H22FN7OS

Molecular Weight

415.5 g/mol

IUPAC Name

5-amino-N-[5-[(3S)-3-aminopiperidin-1-yl]-1-methylpyrazol-4-yl]-2-(2-fluorophenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C19H22FN7OS/c1-26-19(27-8-4-5-11(21)10-27)14(9-23-26)24-17(28)15-16(22)29-18(25-15)12-6-2-3-7-13(12)20/h2-3,6-7,9,11H,4-5,8,10,21-22H2,1H3,(H,24,28)/t11-/m0/s1

InChI Key

OEPCHHARAQRIEP-NSHDSACASA-N

Isomeric SMILES

CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=CC=CC=C3F)N)N4CCC[C@@H](C4)N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=CC=CC=C3F)N)N4CCCC(C4)N

Origin of Product

United States

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